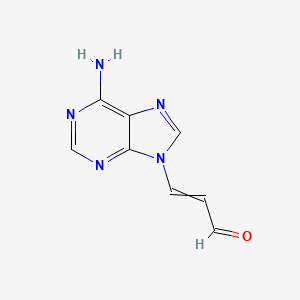
9-(3-Oxoprop-1-enyl)adenine
Cat. No. B8343737
M. Wt: 189.17 g/mol
InChI Key: LYXOMQKQLZJTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04689321
Procedure details


To a suspension of adenine (135 mg; 1 mmole) in dimethylformamide (2 ml) at -40° there is added a solution of sodium ethoxide (prepared from 15 mg of sodium hydride) in ethanol (1 ml) and the mixture is stirred for 10 min. Propargyl aldehyde (59 mg; 1.1 mmole) is added in one portion and stirring is continued at -40° for 1 hr. The pale brown reaction mixture is then allowed to come to room temperature and neutralized by the addition of aqueous ammonium chloride. The precipitated solid (100 mg) is removed by filtration. It is recrystallized by dissolution in boiling water (240 ml) followed by cooling. This affords to the pure title compound (100 mg., 52.9%) m.p. 258°-60° C. The NMR spectrum of the material is in agreement with the postulated structure and shows absorption peaks at (DMSO) 7.17 (q,J,=7.8 HzJ2 =14.4 Hz, 1H, --CH=CH--CHO) 7.55 (S, 2H, NH2) 8.28 (S, 1H) 8.54 (d, J, J=14.4 Hz, 1H CH=CH--CHO) 8.64 (S, 1H) 9.68 (d, J-7.9 Hz, CHO). Mass spectrum m/z (intensity, % of base peak), ion: 189 (55.7)M+, 161 (98) (M-CO)+, 160 (32) (M-HCO)+, 134 (100) (MC3H∂)M+, 161 (98) (M-CO)+, 160 (32) (M-HCO)+, 134 (100) (MC3H3O)+, 118 (93).




[Compound]
Name
Propargyl aldehyde
Quantity
59 mg
Type
reactant
Reaction Step Three


Name
Yield
52.9%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[C:9]([NH2:10])=[C:8]2[C:4]([N:5]=[CH:6][NH:7]2)=[N:3][CH:2]=1.[O-:11][CH2:12][CH3:13].[Na+].[Cl-].[NH4+].[CH3:17]N(C)C=O>C(O)C>[N:1]1[C:9]([NH2:10])=[C:8]2[C:4]([N:5]([CH:17]=[CH:13][CH:12]=[O:11])[CH:6]=[N:7]2)=[N:3][CH:2]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
135 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=CN=C2N=CNC2=C1N
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
15 mg
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
[Compound]
|
Name
|
Propargyl aldehyde
|
|
Quantity
|
59 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
is continued at -40° for 1 hr
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to come to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated solid (100 mg) is removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It is recrystallized by dissolution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CN=C2N(C=NC2=C1N)C=CC=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 100 mg | |
| YIELD: PERCENTYIELD | 52.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
